molecular formula C27H32Cl2N2O4 B2807772 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185041-60-4

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2807772
CAS No.: 1185041-60-4
M. Wt: 519.46
InChI Key: OOCMUOLRTMHZJT-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a biphenyl group, a benzo[d][1,3]dioxole moiety, and a piperazine ring, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include N,N-dimethylformamide (DMF), sulfur, and various catalysts to facilitate the formation of C-N bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the biphenyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, solvents like DMF or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its combination of a biphenyl ether, a benzo[d][1,3]dioxole moiety, and a piperazine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4.2ClH/c30-23(19-31-25-9-5-4-8-24(25)22-6-2-1-3-7-22)18-29-14-12-28(13-15-29)17-21-10-11-26-27(16-21)33-20-32-26;;/h1-11,16,23,30H,12-15,17-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCMUOLRTMHZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=CC=C4C5=CC=CC=C5)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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